N-琥珀酰亚胺基-S-乙酰硫代己酸酯

描述

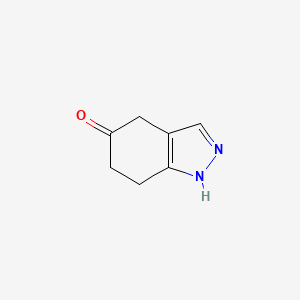

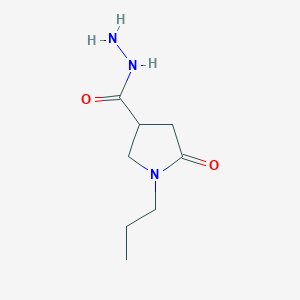

Molecular Structure Analysis

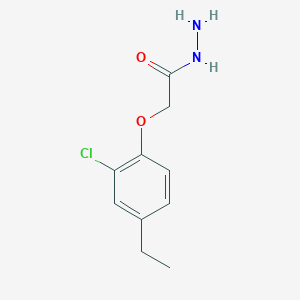

The molecular formula of N-Succinimidyl-S-acetylthiohexanoate is C12H17NO4S . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis

N-Succinimidyl-S-acetylthiohexanoate reacts with primary amines to form stable amide bonds . It adds a protected sulfhydryl group that can be deprotected by hydroxylamine . This allows long-term storage of the sulfhydryl-modified molecule .Physical And Chemical Properties Analysis

The molecular weight of N-Succinimidyl-S-acetylthiohexanoate is 287.33 . It is soluble in DMSO . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学研究应用

1. 色谱中的手性衍生化剂

N-琥珀酰亚胺基-S-乙酰硫代己酸酯已被用作色谱中的手性衍生化剂。Bhushan 和 Tanwar (2008) 合成了 N-琥珀酰亚胺基-(S)-2-(6-甲氧基萘-2-基)丙酸酯,并将其用作手性衍生化试剂,形成 dl-青霉胺的非对映异构体,然后通过反相高效液相色谱法分离。该过程允许基于手性对复杂混合物进行分离,这是研究药物中立体异构体的一个重要方面 Bhushan & Tanwar, 2008.

2. 原位形成琥珀酰亚胺酯

Leonard 和 Bruncková (2011) 描述了一种原位形成 N-三氟乙酰氧基琥珀酰亚胺(TFA-NHS)及其在形成琥珀酰亚胺酯中的应用的方法。该方法使用一锅高产方案,从各种氨基酸中提供 N-三氟乙酰基和 N-马来酰氨基酸琥珀酰亚胺酯。该方法的效率和多功能性使其对于合成在生物偶联和药物开发中找到应用的化合物很有价值 Leonard & Bruncková, 2011.

3. 碘化放射剂的合成

Vaidyanathan 和 Zalutsky (2007) 提供了一种详细的方案,用于合成 N-琥珀酰亚胺基 4-胍基甲基-3-[*I]碘苯甲酸酯,该化合物用于蛋白质和肽的放射碘化,这些蛋白质和肽在受体或抗原结合后被内化。这种合成对于放射性药物和诊断剂的开发至关重要,突出了 N-琥珀酰亚胺基-S-乙酰硫代己酸酯在推进核医学和成像技术中的作用 Vaidyanathan & Zalutsky, 2007.

4. 放射性药物应用

Wang、Liu 和 Hnatowich (2007) 描述了 NHS-MAG3(N-羟基琥珀酰亚胺基 S-乙酰巯基乙酰三甘氨酸)的改进合成,用于在室温下用 99mTc 偶联和放射性标记生物分子。该方法与核成像和基于放射铼的肿瘤放射治疗研究相关,展示了 N-琥珀酰亚胺基-S-乙酰硫代己酸酯在促进靶向放射性药物开发方面的潜力 Wang, Liu, & Hnatowich, 2007.

5. 蛋白质标记用于 PET 成像

Kostikov 等人 (2012) 开发了 N-琥珀酰亚胺基 3-(二叔丁基[(18)F]氟代硅基)苯甲酸酯([(18)F]SiFB),这是一种用于一步蛋白质标记的新型合成子,对于正电子发射断层扫描 (PET) 成像至关重要。这一发展强调了 N-琥珀酰亚胺基-S-乙酰硫代己酸酯在增强分子成像技术中的重要性,而分子成像技术是现代诊断程序的基础 Kostikov et al., 2012.

作用机制

Target of Action

N-Succinimidyl-S-acetylthiohexanoate (SATA) is primarily used as a protein modification agent . Its primary targets are proteins and other amine-containing molecules .

Mode of Action

SATA introduces thiol groups into protein molecules . It adds sulfhydryl groups in a protected form to proteins and other amine-containing molecules . This modification allows for later reaction with sulfhydryl reactive crosslinkers such as Sulfo-SMCC, Sulfo-MBS, etc .

Result of Action

The result of SATA’s action is the modification of target proteins through the addition of protected sulfhydryl groups . This modification can potentially alter the structure and function of the proteins, leading to changes at the molecular and cellular levels.

生化分析

Biochemical Properties

N-Succinimidyl-S-acetylthiohexanoate plays a crucial role in biochemical reactions by adding protected sulfhydryl groups to proteins and other amine-containing molecules. This modification is achieved through the formation of stable amide bonds with primary amines, such as lysine residues and amino termini of proteins . The protected sulfhydryl groups can be deprotected using hydroxylamine to expose the labile sulfhydryl group, which can then participate in conjugation reactions . This compound interacts with various enzymes, proteins, and biomolecules, including lysine residues in proteins, enabling the formation of cleavable disulfide bonds with other sulfhydryl-containing molecules .

Cellular Effects

N-Succinimidyl-S-acetylthiohexanoate influences various cellular processes by modifying proteins and peptidesFor instance, the modification of lysine residues in proteins can alter their function, stability, and interactions with other biomolecules . This compound’s ability to form cleavable disulfide bonds allows for reversible modifications, providing a dynamic tool for studying cellular processes and protein interactions .

Molecular Mechanism

The molecular mechanism of N-Succinimidyl-S-acetylthiohexanoate involves the covalent modification of primary amines in proteins and other amine-containing molecules. The compound contains an N-hydroxysuccinimide ester, which reacts with primary amines to form stable amide bonds and release N-hydroxysuccinimide as a by-product . The protected sulfhydryl groups can be deprotected using hydroxylamine, generating free sulfhydryl groups that can participate in conjugation reactions with maleimide-modified proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Succinimidyl-S-acetylthiohexanoate can change over time due to its stability and degradation. The compound is stable when stored at low temperatures and can be stored indefinitely in its protected form . Upon deprotection with hydroxylamine, the labile sulfhydryl groups are exposed, allowing for conjugation reactions . Long-term studies have shown that the modified proteins retain their activity and function, making this compound a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of N-Succinimidyl-S-acetylthiohexanoate in animal models vary with different dosages. At low doses, the compound effectively modifies proteins without causing significant toxicity or adverse effects . At high doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to optimize the dosage to achieve the desired modifications while minimizing any harmful effects on the animal models .

Metabolic Pathways

N-Succinimidyl-S-acetylthiohexanoate is involved in metabolic pathways that include the modification of proteins and peptides. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines . This interaction can affect metabolic flux and metabolite levels, influencing various biochemical processes . The reversible nature of the modifications allows for dynamic regulation of protein function and interactions .

Transport and Distribution

Within cells and tissues, N-Succinimidyl-S-acetylthiohexanoate is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form stable amide bonds with primary amines ensures its localization and accumulation in specific cellular compartments . This targeted distribution is crucial for studying protein modifications and interactions in different cellular contexts .

Subcellular Localization

The subcellular localization of N-Succinimidyl-S-acetylthiohexanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s ability to introduce sulfhydryl groups in a controlled manner allows for precise localization and activity within the cell . This property is essential for studying the spatial and temporal dynamics of protein modifications and interactions .

属性

IUPAC Name |

S-acetyl 2-(2,5-dioxopyrrolidin-1-yl)hexanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-3-4-5-9(12(17)18-8(2)14)13-10(15)6-7-11(13)16/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOBZHVPMJFNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)SC(=O)C)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703884 | |

| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874743-76-7 | |

| Record name | Acetic 2-(2,5-dioxopyrrolidin-1-yl)hexanoic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)

![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)

![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)